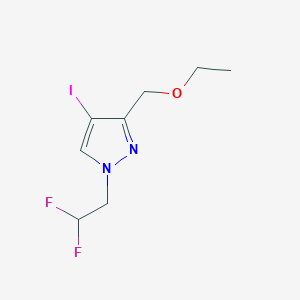

![molecular formula C19H18N2O5S B2838069 4-[(9,10-Dioxoanthracen-2-yl)sulfonyl-methylamino]butanamide CAS No. 941924-56-7](/img/structure/B2838069.png)

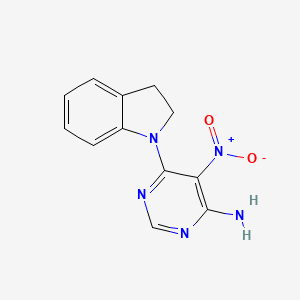

4-[(9,10-Dioxoanthracen-2-yl)sulfonyl-methylamino]butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-[(9,10-Dioxoanthracen-2-yl)sulfonyl-methylamino]butanamide” is a chemical compound with diverse applications in scientific research. It has been synthesized in an attempt to obtain a new photochromic compound .

Synthesis Analysis

The synthesis of a similar compound, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, was reported by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The synthesized target compound was fully characterized by various spectroscopic methods .Molecular Structure Analysis

The optimized molecular structure and mole fractions of a similar compound in trans and ana forms have been investigated .Chemical Reactions Analysis

The importance of this compound lies in its possession of an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .Physical And Chemical Properties Analysis

Upon irradiation with 300 nm light, a similar compound turned orange, in which a visible absorption band was observed at 475 nm . The electronic properties, such as HOMO, LUMO, and band gap energies, were obtained by the time-dependent DFT (TD-DFT) approach .Applications De Recherche Scientifique

Heterocyclic Synthesis

Research by Hussein, Harb, and Mousa (2008) delves into the synthesis of new polyfunctionally substituted pyridine and pyrazole derivatives using β-oxoanilides, demonstrating the compound's utility in creating branched structures and its reactivity with active methylene, phenyl hydrazine, and hydrazine hydrate to yield a diverse range of compounds. This study emphasizes the compound's versatility in synthesizing heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Hussein, Harb, & Mousa, 2008).

Nonlinear Optical (NLO) Materials

Kucharski et al. (2010) investigated azo sulfonamide chromophores containing long aliphatic chains as active NLO materials in films prepared by spin-coating on glass surfaces. The study explored the formation of diffraction grating by a guest-host system and determined first-order NLO susceptibility, highlighting the potential of such compounds in the development of NLO devices (Kucharski, Ortyl, Janik, & Ahmadi-kandjani, 2010).

Insecticidal Activity

Zhu et al. (2011) discovered sulfoxaflor, a novel insecticide targeting sap-feeding pests, from an extensive structure-activity relationship study involving the sulfoximine functional group. This research underscores the importance of such compounds in addressing resistance issues in pest management and their broad-spectrum efficacy against various sap-feeding insects (Zhu et al., 2011).

Advanced Material Synthesis

Padaki et al. (2013) synthesized novel polymers for desalination study, blending Poly[(4-aminophenyl)sulfonyl]butanediamide with Polysulfone. This work contributes to the development of hydrophilic membranes for water purification, showcasing the compound's relevance in creating materials with specific filtration properties (Padaki et al., 2013).

Catalytic Decarboxylative Radical Sulfonylation

He et al. (2020) reported on the decarboxylative radical sulfonylation with sulfinates, presenting a redox-neutral protocol with broad substrate scope. This study is pivotal for the synthesis of sulfones, which are key motifs in pharmaceuticals and agrochemicals, demonstrating innovative approaches to sulfonylation reactions (He et al., 2020).

Propriétés

IUPAC Name |

4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S/c1-21(10-4-7-17(20)22)27(25,26)12-8-9-15-16(11-12)19(24)14-6-3-2-5-13(14)18(15)23/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H2,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXVXYNIAYVGCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)N)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-(2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2837990.png)

![2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2837992.png)

![(4-chlorophenyl)[4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2838000.png)

![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2838002.png)

![Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2838004.png)

![N-cyclohexyl-2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2838006.png)

![N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2838007.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2838008.png)